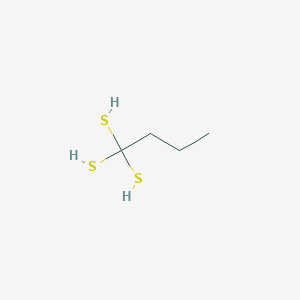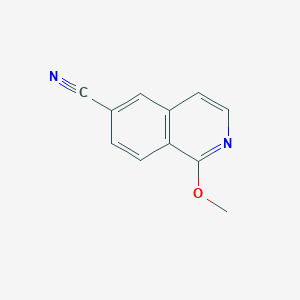![molecular formula C16H15FO4 B12516636 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde CAS No. 819076-54-5](/img/structure/B12516636.png)
4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde is an organic compound characterized by the presence of fluorine, methoxy, and aldehyde functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde typically involves the reaction of 4-fluorophenol with 2,6-dimethoxybenzaldehyde under specific conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the methoxy or fluorine groups.
Major Products Formed
Oxidation: Formation of 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzoic acid.
Reduction: Formation of 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorophenylboronic acid
- Ethyl (4-fluorobenzoyl)acetate
- 4-[(4-Fluorophenyl)methoxy]phenylboronic acid
Uniqueness
4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde is unique due to the presence of both methoxy and fluorine groups, which impart distinct chemical properties
Propiedades
Número CAS |
819076-54-5 |
|---|---|
Fórmula molecular |
C16H15FO4 |
Peso molecular |
290.29 g/mol |
Nombre IUPAC |
4-[(4-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C16H15FO4/c1-19-15-7-13(8-16(20-2)14(15)9-18)21-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3 |
Clave InChI |
YKSVZJCNQVHJSE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1C=O)OC)OCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(2-methoxyphenyl)methoxy]benzoate](/img/structure/B12516573.png)











